(2S,3R)-3-Fluoro-2-methyl-azetidine
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Overview
Description
(2S,3R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Fluoro-2-methyl-azetidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a suitable precursor, such as a fluorinated azetidinone, using chiral catalysts. The reaction conditions often include the use of reducing agents like lithium aluminum hydride or borane complexes under controlled temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the azetidine ring or other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted azetidines, azetidinones, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R)-3-Fluoro-2-methyl-azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions due to its chiral nature and fluorine substitution.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methyl-azetidine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
(2S,3R)-3-Fluoro-azetidine: Similar structure but without the methyl group, leading to variations in steric and electronic properties.
(2S,3R)-3-Fluoro-2-ethyl-azetidine: Contains an ethyl group instead of a methyl group, affecting its overall size and interaction with molecular targets.
Uniqueness
(2S,3R)-3-Fluoro-2-methyl-azetidine is unique due to the combined presence of the fluorine atom and the methyl group, which imparts distinct steric and electronic characteristics
Properties
IUPAC Name |
(2S,3R)-3-fluoro-2-methylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHOOOMCCXWNZ-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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